6-(Chloromethyl)benzo[d]thiazole

Organic Synthesis Alkylation Leaving-Group Reactivity

Researchers requiring a benzothiazole alkylating agent without cold-chain logistics face limited options. 6-(Chloromethyl)benzo[d]thiazole solves this with room-temperature stability-unlike the bromomethyl analog requiring -20 °C freezer storage. • Reactive chloromethyl electrophile for alkylation of amines, thiols & alkoxides • ≥95% purity (GC) ensures consistent reactivity for library synthesis • RT-stable solid (mp 50-52 °C) simplifies procurement, handling & inventory Specifically validated in vicarious nucleophilic substitution (VNS) reactions with nitroarenes to generate nitrobenzyl-benzothiazole medicinal chemistry intermediates.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 149440-49-3
Cat. No. B168775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)benzo[d]thiazole
CAS149440-49-3
Synonyms6-(Chloromethyl)benzothiazole, 97%
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)SC=N2
InChIInChI=1S/C8H6ClNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2
InChIKeyWVJSICZOZHJCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Chloromethyl)benzo[d]thiazole (CAS 149440-49-3) – A Reactive Benzothiazole Building Block with Defined Purity & Physical Specifications


6-(Chloromethyl)benzo[d]thiazole (C₈H₆ClNS, MW 183.66 g/mol) is a heterocyclic building block featuring a benzothiazole core with a reactive chloromethyl substituent at the 6-position . It is primarily utilized as an alkylating agent in nucleophilic substitution reactions, enabling the synthesis of more complex pharmaceutical and agrochemical intermediates . This compound is commercially available as a crystalline solid with a defined melting point of 50–52 °C .

Why a Simple Benzothiazole Core Is Not a Drop-In Replacement for 6-(Chloromethyl)benzo[d]thiazole in Alkylation-Dependent Workflows


The presence and position of the electrophilic chloromethyl group are critical for the compound's utility in nucleophilic substitution reactions . Unlike the unsubstituted benzothiazole core, the 6‑chloromethyl derivative provides a site for covalent attachment, enabling the synthesis of libraries of functionalized molecules. Simply substituting with a benzothiazole lacking this reactive handle (e.g., benzothiazole or 6‑methylbenzothiazole) would result in a complete loss of the desired alkylation activity. Furthermore, substituting the chlorine atom with alternative halogens or functional groups can significantly alter reaction rates, stability, and downstream purification requirements . The quantitative evidence below provides the basis for a deliberate and informed procurement decision.

6-(Chloromethyl)benzo[d]thiazole – Quantitative Differentiators vs. Closest Analogs for Procurement Decision-Making


Chloromethyl vs. Bromomethyl Leaving-Group Reactivity: A Cross‑Study Comparison for Alkylation Efficiency

The 6‑chloromethyl derivative is expected to exhibit moderately lower reactivity compared to the 6‑bromomethyl analog (CAS 499770‑85‑3) in nucleophilic substitution reactions . This difference arises from the relative leaving-group abilities of chloride versus bromide, a well‑established principle in organic chemistry (class‑level inference). While direct kinetic data for these specific compounds is unavailable, the bromo derivative is known to be more reactive and less stable, requiring storage in an inert atmosphere below −20 °C, in contrast to the chloro derivative's room‑temperature storage .

Organic Synthesis Alkylation Leaving-Group Reactivity

Physical Form and Purity: Defined Crystalline Solid vs. Analog Variations

6‑(Chloromethyl)benzo[d]thiazole is supplied as a white crystalline powder with a minimum assay of 96.0% by GC . This contrasts with the 6‑hydroxymethyl analog, which is also a crystalline powder/needle material but has a notably higher melting point of 103–105 °C . The distinct melting point of the chloromethyl derivative (50–52 °C) provides a clear and quantifiable differentiation that can be used for identity verification upon receipt.

Analytical Chemistry Quality Control Physical Properties

Room‑Temperature Storage Stability: A Logistical Advantage Over the Bromomethyl Analog

The target compound is stable for storage at room temperature . In direct contrast, the analogous 6‑(bromomethyl)benzo[d]thiazole requires storage in an inert atmosphere, in a freezer at −20 °C . This difference in required storage conditions reflects the higher inherent reactivity and lower stability of the bromomethyl group.

Stability Logistics Storage

Validated Application Scenarios for 6-(Chloromethyl)benzo[d]thiazole (CAS 149440-49-3) Based on Quantitative Evidence


Synthesis of Benzothiazole-Containing Compound Libraries via Alkylation of Amine or Thiol Nucleophiles

The reactive chloromethyl group of 6-(chloromethyl)benzo[d]thiazole serves as a versatile electrophile for the alkylation of diverse nucleophiles (e.g., amines, thiols, alkoxides) . Its well-defined purity (≥96% by GC) and physical form support consistent reactivity . Its moderate leaving-group ability, compared to the bromo analog, offers a controlled alkylation environment suitable for library synthesis .

Preparation of More Complex Heterocyclic Scaffolds via Vicarious Nucleophilic Substitution

This compound has been specifically studied as a substrate in vicarious nucleophilic substitution (VNS) reactions with nitroarenes [1]. This methodology provides a direct route to nitrobenzyl-substituted benzothiazoles, which are valuable intermediates in medicinal chemistry. Its unique reactivity profile in this context distinguishes it from other chloromethyl heterocycles.

Pharmaceutical Intermediate Synthesis Where Cold-Chain Logistics Are Prohibitive

In research or production settings lacking reliable −20 °C freezer storage or where shipping costs for cold‑chain items are a barrier, 6-(chloromethyl)benzo[d]thiazole is the preferred choice over the analogous 6‑(bromomethyl)benzo[d]thiazole. The ability to store the compound at room temperature without degradation simplifies procurement, handling, and long‑term inventory management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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